molecular formula C31H40BrO2P B12549661 Phosphonium, (12-carboxydodecyl)triphenyl-, bromide CAS No. 148296-40-6

Phosphonium, (12-carboxydodecyl)triphenyl-, bromide

Cat. No.: B12549661
CAS No.: 148296-40-6
M. Wt: 555.5 g/mol
InChI Key: LLWOLYYGEADYSX-UHFFFAOYSA-N
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Description

Phosphonium, (12-carboxydodecyl)triphenyl-, bromide is a chemical compound with the molecular formula C31H40BrO2P and a molecular weight of 555.54 g/mol . . This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to three phenyl groups and a 12-carboxydodecyl group, paired with a bromide ion.

Preparation Methods

The synthesis of Phosphonium, (12-carboxydodecyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with a 12-bromododecanoic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Triphenylphosphine+12-bromododecanoic acidPhosphonium, (12-carboxydodecyl)triphenyl-, bromide\text{Triphenylphosphine} + \text{12-bromododecanoic acid} \rightarrow \text{this compound} Triphenylphosphine+12-bromododecanoic acid→Phosphonium, (12-carboxydodecyl)triphenyl-, bromide

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Phosphonium, (12-carboxydodecyl)triphenyl-, bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium ion can be oxidized or reduced.

    Hydrolysis: The ester bond in the 12-carboxydodecyl group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphonium, (12-carboxydodecyl)triphenyl-, bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Phosphonium, (12-carboxydodecyl)triphenyl-, bromide involves its interaction with biological membranes. The lipophilic nature of the compound allows it to integrate into lipid bilayers, facilitating the delivery of the attached carboxydodecyl group to specific cellular targets. The phosphonium ion can also interact with negatively charged components within cells, such as mitochondrial membranes, leading to targeted effects.

Comparison with Similar Compounds

Phosphonium, (12-carboxydodecyl)triphenyl-, bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a phosphonium ion with a long-chain carboxydodecyl group, providing both lipophilicity and functional versatility.

Properties

CAS No.

148296-40-6

Molecular Formula

C31H40BrO2P

Molecular Weight

555.5 g/mol

IUPAC Name

12-carboxydodecyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C31H39O2P.BrH/c32-31(33)26-18-7-5-3-1-2-4-6-8-19-27-34(28-20-12-9-13-21-28,29-22-14-10-15-23-29)30-24-16-11-17-25-30;/h9-17,20-25H,1-8,18-19,26-27H2;1H

InChI Key

LLWOLYYGEADYSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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